Chemical structure and properties of 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt
Chemical structure and properties of 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt
An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Applications of 7-Amino-1,3-naphthalenedisulfonic Acid, Potassium Salt.
Executive Summary
7-Amino-1,3-naphthalenedisulfonic acid, potassium salt (often referred to as Amino-G-acid potassium salt), is a highly functionalized, polyanionic aromatic amine. Characterized by a naphthalene core substituted with two electron-withdrawing sulfonate groups and one electron-donating amino group, this compound is a critical building block in synthetic chemistry [1]. While historically foundational in the synthesis of complex azo dyes, its unique physicochemical profile—specifically its high aqueous solubility, low adsorption onto geological substrates, and distinct fluorescence—has driven its adoption in modern drug development (e.g., pyrimidine derivatives) and advanced hydrological tracing [2, 3].
This guide provides a comprehensive analysis of its structural properties, mechanistic reactivity, and validated experimental protocols for researchers and application scientists.
Structural Elucidation and Physicochemical Properties
The molecular architecture of 7-Amino-1,3-naphthalenedisulfonic acid dictates its behavior in both biological and environmental matrices. The sulfonic acid groups at the 1- and 3-positions impart massive polarity and aqueous solubility, ensuring the molecule remains ionized at nearly all physiological and environmental pH levels [4]. The primary amine at the 7-position serves as the primary nucleophilic center, enabling targeted derivatization.
Table 1: Summary of Physicochemical Identifiers and Properties
| Property | Value / Description |
| Parent CAS Number | 86-65-7 (Free Acid)[1] |
| Potassium Salt CAS | 842-15-9 (Monopotassium) / 18589-26-9 (Dipotassium) [5] |
| Molecular Formula | C₁₀H₈KNO₆S₂ (Monopotassium salt) |
| Molecular Weight | 341.42 g/mol (Monopotassium) / 379.49 g/mol (Dipotassium) [5] |
| Appearance | Off-white to beige-green or light brown powder [1] |
| Solubility | Highly soluble in water (~5 g/L to >50 g/L depending on salt form) [6] |
| Fluorescence (Ex/Em) | Excitation: ~350 nm / Emission: ~450 nm (Blue waveband) [7] |
| pKa (Predicted) | Sulfonic acids: < 0 ; Aromatic amine: ~ 3.5 - 4.0 [1] |
Mechanistic Reactivity and Synthesis Pathways
The synthesis of 7-Amino-1,3-naphthalenedisulfonic acid is exclusively anthropogenic, relying on the precise manipulation of electrophilic aromatic substitution kinetics.
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Sulfonation: Naphthalene is treated with oleum (concentrated H₂SO₄/SO₃) at elevated temperatures (160–165 °C). Thermodynamic control directs the sulfonate groups to the 1- and 3-positions [1].
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Nitration & Reduction: The disulfonated intermediate is nitrated under controlled temperatures. The electron-withdrawing nature of the sulfonate groups directs the nitronium ion (NO₂⁺) to the 7-position. Subsequent catalytic hydrogenation (or iron/acetic acid reduction) yields the primary amine [1].
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Salt Formation: Neutralization with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) yields the monopotassium or dipotassium salt, isolating the compound as a stable, water-soluble powder.
Caption: Industrial synthesis workflow of Amino-G-Acid Potassium Salt via sequential substitution.
Applications in Drug Development and Analytical Science
A. Precursor for Pyrimidine Derivatives and Polyanionic Drugs
In medicinal chemistry, the polyanionic nature of sulfonated naphthylamines is leveraged to design inhibitors of protein-protein interactions. Amino-G-acid is a critical synthon for synthesizing pyrimidine derivatives[2]. By reacting the primary amine with chloropyrimidines or cyanuric chloride, researchers generate rigid, multi-functionalized scaffolds. These structures mimic the binding modalities of complex polyanions (such as suramin), which are investigated for anti-angiogenic and anti-trypanosomal activities.
B. High-Fidelity Fluorescent Tracing
Amino-G-acid is a premier fluorescent tracer in hydrological and environmental pharmacology studies [6].
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Low Adsorption: Unlike Rhodamine B, which readily adsorbs to organic matter, Amino-G-acid's dual negative charges repel it from negatively charged silicate and organic sediments, ensuring near-perfect conservative transport [7].
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Spectral Isolation: It emits in the blue waveband. While natural background fluorescence can sometimes interfere, its high quantum yield allows for detection thresholds as low as 0.01 µg/L [6]. It is frequently used in multiplexed assays alongside orange tracers (like Rhodamine WT) without spectral overlap [7].
Caption: Divergent application pathways of Amino-G-Acid in synthesis and analytical tracing.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Diazotization for Pyrimidine/Azo Scaffold Synthesis
This protocol outlines the conversion of the amine to a diazonium salt, the mandatory first step for azo coupling or complex heterocyclic synthesis [8].
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Dissolution: Suspend 23.6 g of 7-Amino-1,3-naphthalenedisulfonic acid potassium salt in 150 mL of deionized water and 50 g of crushed ice.
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Causality: The ice ensures the reaction temperature remains strictly between 0–5 °C. Above 5 °C, the highly reactive diazonium intermediate will spontaneously decompose into a naphthol derivative, releasing nitrogen gas and ruining the yield.
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Acidification: Add 20 mL of concentrated HCl (37%) under continuous stirring.
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Nitrosation: Slowly add 17 mL of a sodium nitrite (NaNO₂) solution (300 g/L) dropwise over 30 minutes.
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Causality: The acidic environment converts NaNO₂ into the nitrosonium ion (NO⁺), which acts as the ultimate electrophile attacking the primary amine.
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Validation & Quenching (Critical Step): After 1.5 hours of stirring, test the solution with starch-iodide paper. A persistent blue-black color confirms an excess of nitrite. Add amidosulfonic acid (sulfamic acid) in 0.5 g increments until the starch-iodide test is negative.
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Causality: Unreacted nitrite will cause oxidative side-reactions during the subsequent coupling phase. Sulfamic acid selectively destroys HNO₂ without affecting the diazonium salt.
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pH Adjustment: Adjust the suspension to pH 2.5 using a sodium carbonate solution prior to the addition of the coupling partner (e.g., a pyrimidine derivative) [8].
Protocol 2: Quantitative Fluorescent Tracing Assay
Designed for analyzing transit times and biological fluid dynamics.
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Background Sampling: Collect 5 control samples from the target matrix before injection.
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Causality: Amino-G-acid emits in the blue spectrum, which can overlap with natural dissolved organic carbon (DOC). Establishing a baseline is mathematically required to calculate the limit of detection (LOD) [9].
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Injection: Prepare a 5 g/L stock solution of Amino-G-acid potassium salt. Inject into the system.
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Sampling & Analysis: Collect samples at defined intervals. Store in amber vials at 4 °C to prevent photochemical decay [7]. Analyze via spectrofluorometry (Excitation: ~350 nm, Emission: ~450 nm).
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Data Validation: Run a concurrent standard curve using the background matrix (not pure water) to account for fluorescence quenching caused by matrix contaminants [9].
Safety, Toxicity, and Handling
While highly useful, the compound requires strict handling protocols.
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Toxicity: It exhibits moderate acute toxicity and is a recognized irritant to the eyes, skin, and respiratory tract. When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) [1].
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Ecotoxicity: In environmental applications, it poses a low acute ecotoxicological threat at standard tracing concentrations (1–2 mg/L) [10]. However, it is susceptible to biodegradation over extended periods and has a high photochemical decay rate when exposed to direct UV light [7, 9].
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PPE: Handling requires acid-resistant gloves (butyl rubber), chemical splash goggles, and a NIOSH-approved respirator if aerosolization is possible [11].
References
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Chongqing Chemdad Co., Ltd. "7-Amino-1,3-naphthalenedisulfonic acid". Chemdad. Available at:[Link]
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National Center for Advancing Translational Sciences (NCATS). "7-AMINO-1,3-NAPHTHALENEDISULFONIC ACID". Inxight Drugs. Available at:[Link]
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PubChem. "7-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 6851". National Institutes of Health. Available at:[Link]
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Global Substance Registration System (GSRS). "DIPOTASSIUM 7-AMINO-1,3-NAPHTHALENEDISULFONATE". FDA / NIH. Available at:[Link]
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FluoTechnik. "C A T A L O G - FluoTechnik". FluoTechnik. Available at: [Link]
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Digital Commons @ USF. "An evaluation of some fluorescent dyes for water tracing". University of South Florida. Available at:[Link]
- Google Patents. "EP0520241A2 - Process for the preparation of reactive dyestuffs and new reactive dyestuffs". Google Patents.
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Lyell Collection. "Assessment of the use of fluorescent tracers in a contaminated Chalk aquifer". Quarterly Journal of Engineering Geology and Hydrogeology. Available at:[Link]
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PubMed. "An assessment of the potential adverse properties of fluorescent tracer dyes used for groundwater tracing". National Institutes of Health. Available at:[Link]
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HazComFast. "1,3-Naphthalenedisulfonic acid, 7-amino-, sodium salt (1:2)". HazComFast. Available at:[Link]
